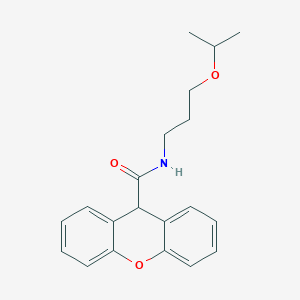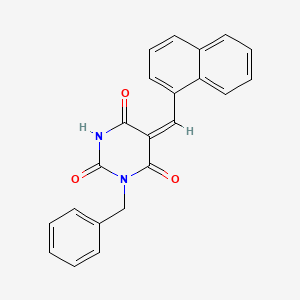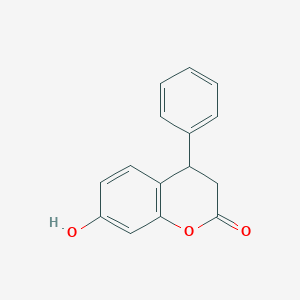
N-(3-isopropoxypropyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of xanthene derivatives often involves nucleophilic substitution reactions, as demonstrated by the preparation of new aromatic dicarboxylic acids and polyamides containing xanthene units. These syntheses typically utilize starting materials such as xanthydrol or xanthene-based compounds, reacting them with various chemicals to introduce specific functional groups or to create polymers with desired properties (Guo et al., 2015).
Molecular Structure Analysis
Xanthenes, including N-(3-isopropoxypropyl)-9H-xanthene-9-carboxamide, often feature complex molecular structures with multiple functional groups. These structures can be tailored through specific reactions, such as the two-carbon homologation technique, to introduce carboxaldehyde groups at the 9H-position of xanthene, enabling further chemical modifications and enhancing the molecule's reactivity (Prashad, Lu, & Repic, 2004).
Chemical Reactions and Properties
Chemical reactions involving xanthene derivatives are diverse and can lead to the formation of a variety of functional materials. For instance, the nucleophilic fluorodisplacement reaction is used to synthesize bis(ether-carboxylic acid) compounds, which are then polycondensed with aromatic diamines to form polyamides with xanthene groups. These reactions highlight the reactivity of the xanthene core and its ability to participate in the formation of high-performance polymers (Jiang et al., 2010).
Physical Properties Analysis
Xanthene-based polyamides and polymers exhibit remarkable physical properties, such as high glass transition temperatures, excellent thermal stability, and good mechanical strength. These materials are also noted for their solubility in polar aprotic solvents and the ability to form transparent, flexible films. The physical properties of these polymers make them suitable for various applications in materials science and engineering (Guo et al., 2015).
Chemical Properties Analysis
The chemical properties of N-(3-isopropoxypropyl)-9H-xanthene-9-carboxamide and related xanthene derivatives are influenced by their functional groups and molecular structure. These compounds are involved in various chemical reactions, such as homologation, carboxylation, and polycondensation, leading to the synthesis of novel materials with potential applications in diverse fields. The ability to manipulate the chemical structure of xanthene compounds allows for the design of molecules with specific reactivities and functionalities (Prashad, Lu, & Repic, 2004).
Mécanisme D'action
Mode of Action
It can be inferred from related compounds that it might inhibit the electron transport in mitochondrial complex i, thereby disrupting the energy production in cells .
Biochemical Pathways
Based on its potential mode of action, it could be involved in the disruption of mitochondrial respiration, leading to downstream effects on cellular metabolism .
Result of Action
Based on its potential mode of action, it could lead to energy depletion in cells, affecting their survival and function .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-propan-2-yloxypropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)23-13-7-12-21-20(22)19-15-8-3-5-10-17(15)24-18-11-6-4-9-16(18)19/h3-6,8-11,14,19H,7,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOHEQMACMEQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propan-2-yloxy)propyl]-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)





![2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)
![1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130152.png)
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5130153.png)
![N-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5130163.png)